3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide
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Overview
Description
3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an isoxazole ring, and a pyrazolecarboxamide moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the pyrazolecarboxamide moiety is formed through condensation reactions involving hydrazine derivatives and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Shares the chlorophenyl group but lacks the isoxazole and pyrazolecarboxamide moieties.
Fenofibrate: Contains a chlorophenyl group and is used as a lipid-lowering agent.
Artemisinin: Although structurally different, it shares some reactivity patterns due to its peroxide group.
Uniqueness
3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
914265-73-9 |
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Molecular Formula |
C17H17ClN4O4 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-(1,3-dihydroxypropan-2-yl)pyrazole-1-carboxamide |
InChI |
InChI=1S/C17H17ClN4O4/c1-10-15(16(21-26-10)11-2-4-12(18)5-3-11)14-6-7-22(20-14)17(25)19-13(8-23)9-24/h2-7,13,23-24H,8-9H2,1H3,(H,19,25) |
InChI Key |
MRXVGPDPXNMLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C3=NN(C=C3)C(=O)NC(CO)CO |
Origin of Product |
United States |
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